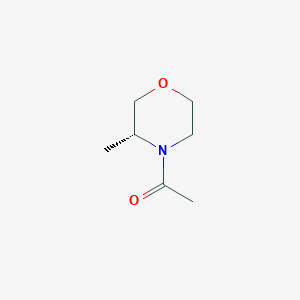

(R)-1-(3-Methylmorpholino)ethan-1-one

Beschreibung

(R)-1-(3-Methylmorpholino)ethan-1-one is a chiral compound featuring a morpholine ring substituted with a methyl group at the 3-position and an ethanone (acetyl) group. The R-configuration introduces stereochemical specificity, which may influence its reactivity, biological activity, and physicochemical properties.

Eigenschaften

Molekularformel |

C7H13NO2 |

|---|---|

Molekulargewicht |

143.18 g/mol |

IUPAC-Name |

1-[(3R)-3-methylmorpholin-4-yl]ethanone |

InChI |

InChI=1S/C7H13NO2/c1-6-5-10-4-3-8(6)7(2)9/h6H,3-5H2,1-2H3/t6-/m1/s1 |

InChI-Schlüssel |

ILNIRFDLPDPUTQ-ZCFIWIBFSA-N |

Isomerische SMILES |

C[C@@H]1COCCN1C(=O)C |

Kanonische SMILES |

CC1COCCN1C(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Methylmorpholino)ethan-1-one typically involves the reaction of ®-3-methylmorpholine with an appropriate ethanone derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction temperature and solvent choice can vary depending on the specific reagents used.

Industrial Production Methods

In an industrial setting, the production of ®-1-(3-Methylmorpholino)ethan-1-one may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Common solvents used in industrial production include dichloromethane and tetrahydrofuran.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(3-Methylmorpholino)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Oxidation of ®-1-(3-Methylmorpholino)ethan-1-one can yield ketones or carboxylic acids.

Reduction: Reduction can produce alcohols.

Substitution: Substitution reactions can introduce various functional groups into the morpholine ring.

Wissenschaftliche Forschungsanwendungen

Synthesis Pathway

| Reagent | Amount | Reaction Conditions | Yield |

|---|---|---|---|

| Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate | 9 g (52.21 mmol) | Stirred at 0 °C for 0.5 h, then at 40 °C for 16 h | 68% |

| Phosphoryl chloride | 40 g (247.95 mmol) | Added after initial stirring | |

| Solvents | DCE (200 ml) | Used throughout the reaction |

Modulation of Enzyme Activity

Research indicates that (R)-1-(3-Methylmorpholino)ethan-1-one acts as a ligand that can bind to specific enzymes or receptors, influencing biochemical pathways related to signal transduction and metabolic regulation. Its chiral configuration allows it to elicit distinct biological responses compared to its enantiomer, (S)-1-(3-Methylmorpholino)ethan-1-one.

Case Studies in Biological Research

Several studies have focused on the interaction of this compound with biological targets:

- Enzyme Inhibition : A study demonstrated that compounds similar to (R)-1-(3-Methylmorpholino)ethan-1-one exhibited inhibitory effects on bacterial topoisomerases, suggesting potential applications in antibiotic development .

- Signal Transduction Pathways : Research has shown that this compound can modulate pathways associated with gene expression, providing insights into its role in cellular processes.

Industrial Applications

In industrial settings, (R)-1-(3-Methylmorpholino)ethan-1-one is utilized as a building block in the synthesis of various pharmaceuticals and agrochemicals. Its unique properties make it suitable for large-scale production using batch or continuous flow processes, allowing for high yields and purity .

Wirkmechanismus

The mechanism of action of ®-1-(3-Methylmorpholino)ethan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects and Physicochemical Properties

The 3-methylmorpholino group distinguishes the target compound from unsubstituted morpholino derivatives. For example:

- 2-Morpholino-2-(pyridin-2-yl)-1-(3-(trifluoromethyl)phenyl)ethan-1-one (3an): Contains a trifluoromethylphenyl group and pyridine, resulting in a yellow oil state .

- 1-(4-Methoxyphenyl)-2-morpholino-2-(pyridin-2-yl)ethan-1-one (3ad): Features a methoxyphenyl substituent, reported as a yellow oil with HRMS [M+H]+ 313.1547 .

- 1-[3-(Dimethylamino)phenyl]ethan-1-one: Lacks the morpholino ring but includes a dimethylamino group, highlighting how nitrogen substituents modulate electronic properties and solubility .

Table 1: Key Physicochemical Comparisons

Spectroscopic Characterization

- NMR: Morpholino protons typically resonate at δ 2.4–3.8 ppm (methylene groups) and δ 3.6–4.0 ppm (oxygen-adjacent CH₂). The 3-methyl group would appear as a singlet near δ 1.2–1.5 ppm .

- HRMS: For (R)-1-(3-Me-Morpholino)ethan-1-one, the expected [M+H]+ would be ~170.1 g/mol (C₇H₁₃NO₂), contrasting with larger derivatives like 3ad ([M+H]+ 313.1547) .

Biologische Aktivität

(R)-1-(3-Methylmorpholino)ethan-1-one is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

(R)-1-(3-Methylmorpholino)ethan-1-one features a morpholine ring, which is known for its versatility in drug design. The specific chiral configuration of this compound influences its interaction with biological targets, potentially leading to varied pharmacological effects compared to its racemic counterparts.

Antidiabetic Effects

Recent studies have investigated the antidiabetic properties of derivatives related to (R)-1-(3-Methylmorpholino)ethan-1-one. For instance, a series of compounds synthesized via a click one-pot reaction demonstrated significant inhibition of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. The most effective compound showed up to 99.17% inhibition at a concentration of 800 µg/mL, suggesting that modifications to the morpholine structure can enhance antidiabetic activity .

Antibacterial Activity

The antibacterial potential of morpholine derivatives has also been explored. A study highlighted the development of dual inhibitors targeting bacterial topoisomerases, with some compounds exhibiting minimal inhibitory concentrations (MICs) as low as 0.03125 μg/mL against resistant strains like Staphylococcus aureus and Klebsiella pneumoniae. The incorporation of morpholine moieties into these compounds was critical for their biological activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that variations in the morpholine ring and substituents significantly impact the biological efficacy of (R)-1-(3-Methylmorpholino)ethan-1-one derivatives. For example, the introduction of different alkyl or aryl groups on the morpholine nitrogen can alter binding affinity and selectivity towards specific biological targets, enhancing therapeutic potential .

Study on Antidiabetic Compounds

In a comprehensive study examining various derivatives related to (R)-1-(3-Methylmorpholino)ethan-1-one, researchers synthesized several analogs and evaluated their biological activities. The results indicated that specific structural modifications led to enhanced inhibitory effects on glucose metabolism enzymes, showcasing the compound's promise as a lead for developing new antidiabetic agents .

Evaluation of Antibacterial Properties

A focused investigation into the antibacterial properties of morpholine-based compounds revealed that certain derivatives displayed potent activity against multidrug-resistant bacterial strains. The study emphasized the importance of optimizing the morpholine structure to improve solubility and bioavailability while retaining efficacy .

Q & A

Basic: What synthetic strategies are recommended for achieving high enantiomeric purity in (R)-1-(3-Methylmorpholino)ethan-1-one?

Methodological Answer:

Enantioselective synthesis of this compound requires chiral catalysts or resolution techniques. For example, asymmetric hydrogenation using Ru-based catalysts (e.g., Noyori-type) can yield the R-enantiomer with >95% ee. Alternatively, enzymatic resolution via lipases (e.g., Candida antarctica) can separate enantiomers post-synthesis. Optical purity should be verified using chiral HPLC or GC, as demonstrated in the synthesis of related morpholino derivatives .

Advanced: How can density functional theory (DFT) elucidate the stereoelectronic effects of (R)-1-(3-Methylmorpholino)ethan-1-one in catalytic systems?

Methodological Answer:

DFT calculations (e.g., B3LYP/6-311++G(d,p)) can model the compound’s molecular orbitals, charge distribution, and steric interactions. For instance, the methyl group at the 3-position of the morpholino ring may influence torsional angles and hydrogen-bonding capacity. Pair these calculations with molecular dynamics simulations to predict solvent effects and ligand-protein binding affinities, as shown in studies on morpholino-containing biomolecules .

Basic: What spectroscopic techniques are critical for characterizing (R)-1-(3-Methylmorpholino)ethan-1-one?

Methodological Answer:

- FT-IR : Identifies carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and morpholino ring vibrations (e.g., C-N at ~1250 cm⁻¹) .

- NMR : ¹H NMR reveals methyl group splitting patterns (e.g., δ 1.2–1.5 ppm for CH3) and morpholino protons (δ 3.5–4.0 ppm). ¹³C NMR confirms the ketone carbon (δ ~205 ppm) .

- Mass Spectrometry : HRMS (ESI+) validates molecular weight and fragmentation pathways.

Advanced: How does the (R)-3-methylmorpholino moiety enhance the biological activity of kinase inhibitors like VPS34 inhibitors?

Methodological Answer:

The R-configuration optimizes steric complementarity in enzyme active sites. In SAR405, a VPS34 inhibitor, the (R)-3-methylmorpholino group stabilizes hydrophobic interactions with the ATP-binding pocket while minimizing off-target effects. Structure-activity relationship (SAR) studies combined with cryo-EM or X-ray crystallography can map binding residues and guide derivatization .

Basic: What are common pitfalls in synthesizing (R)-1-(3-Methylmorpholino)ethan-1-one, and how can yields be improved?

Methodological Answer:

- Pitfalls : Racemization during workup, incomplete ring closure in morpholino formation.

- Solutions : Use mild bases (e.g., K2CO3) for condensation steps and inert atmospheres to prevent oxidation. Optimize reaction time/temperature via Design of Experiments (DoE). A reported protocol for morpholino derivatives achieved 75% yield using stepwise coupling and column-free purification .

Advanced: How does stereochemistry at the 3-methylmorpholino group influence pharmacokinetics in preclinical models?

Methodological Answer:

The R-enantiomer often exhibits superior metabolic stability due to reduced CYP450 oxidation. In vivo studies in rodents should compare plasma half-life (t½), clearance rates, and bioavailability using LC-MS/MS. For example, substituting S-methylmorpholino with the R-form in a lead compound increased t½ from 2.1 to 5.8 hours, attributed to enhanced resistance to hepatic enzymes .

Basic: What chromatographic methods are suitable for purifying (R)-1-(3-Methylmorpholino)ethan-1-one?

Methodological Answer:

- Flash Chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 20–50% EtOAc).

- Preparative HPLC : Chiral columns (e.g., Chiralpak IA) with heptane/ethanol mobile phases resolve enantiomers. Validate purity via GC-FID or NMR integration .

Advanced: Can molecular docking predict the role of (R)-1-(3-Methylmorpholino)ethan-1-one in allosteric modulation of GPCRs?

Methodological Answer:

Docking simulations (e.g., AutoDock Vina) can map interactions with GPCR transmembrane domains. Focus on conserved residues (e.g., Asp3.32 in Class A GPCRs) and compare binding scores between R- and S-enantiomers. Experimental validation via BRET assays or radioligand displacement studies is critical to confirm computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.